1-(Pyridazin-4-yl)propan-1-amine
Description
Overview of the Pyridazine (B1198779) Ring System in Contemporary Organic Chemistry
The pyridazine ring is an aromatic heterocyclic compound with the molecular formula C₄H₄N₂. wikipedia.org It is one of three isomeric diazines, the others being pyrimidine (B1678525) and pyrazine, which differ in the positions of their nitrogen atoms. sphinxsai.com The presence of two adjacent nitrogen atoms in the pyridazine ring imparts unique physicochemical properties, including a high dipole moment and weak basicity (pKa = 2.0), which is notably lower than that of pyridine (B92270) (pKa = 5.2). fiveable.menih.gov These characteristics influence its reactivity and potential applications. Pyridazine and its derivatives are known to participate in a variety of chemical reactions, including electrophilic substitutions and cycloadditions. fiveable.me The pyridazine structure is a recognized pharmacophore found in a number of herbicides and drugs. wikipedia.org
Historical Context and Evolution of Pyridazine Synthesis Methodologies
The first pyridazine was synthesized by Emil Fischer in 1886 during his research on the Fischer indole (B1671886) synthesis, through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent heterocycle was later prepared by oxidizing benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. wikipedia.org A more efficient route starts from maleic hydrazide. wikipedia.orgresearchgate.net
Historically, the most common method for synthesizing the pyridazine ring involves the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, with hydrazine (B178648) or its derivatives. wikipedia.orgresearchgate.net Over the years, synthetic methodologies have evolved, with modern approaches focusing on efficiency and sustainability. These include cycloaddition reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction of tetrazines with alkynes, and palladium-catalyzed cross-coupling reactions to introduce various substituents onto the pyridazinone core. rsc.orgresearchgate.net Recent advancements also explore eco-friendly methods, such as using organic acids as promoters. researchgate.net
Structural Framework of 1-(Pyridazin-4-yl)propan-1-amine within Heterocyclic Amine Chemistry
This compound belongs to the class of heterocyclic amines, which are organic compounds containing at least one heterocyclic aromatic ring and an amine functional group. The core of this molecule is the pyridazine ring, specifically substituted at the 4-position with a 1-aminopropyl group.
The structural framework is characterized by the planar, aromatic pyridazine ring and the attached aliphatic amine side chain. The nitrogen atoms in the pyridazine ring are electron-withdrawing, which influences the electron density of the ring and the basicity of the amine group. The amine group, in turn, can affect the reactivity of the pyridazine ring. The presence of a chiral center at the first carbon of the propane (B168953) chain introduces the possibility of stereoisomerism, which can be a critical factor in its biological activity.
Table 1: Structural and Chemical Properties of Related Compounds
| Compound Name | Molecular Formula | InChIKey |
| This compound | C₇H₁₁N₃ | Not Available |
| 1-(Pyridazin-4-yl)propan-1-one | C₇H₈N₂O | KXWNMRLQSHSAMY-UHFFFAOYSA-N |
| 3-(Pyridazin-4-yl)propan-1-amine dihydrochloride | C₇H₁₃Cl₂N₃ | KTYWQAFLEHBHPD-UHFFFAOYSA-N |
| 1-(pyridin-4-yl)propan-1-amine | C₈H₁₂N₂ | VGFZORUFTNLGLI-UHFFFAOYSA-N |
Data sourced from PubChem and other chemical suppliers. uni.lusigmaaldrich.comuni.lu
Academic Research Trends and Challenges in Pyridazinyl Amine Synthesis and Characterization
Current academic research on pyridazinyl amines is driven by their potential applications in medicinal chemistry and materials science. researchgate.net A significant trend is the development of novel, efficient, and regioselective synthetic methods to access a diverse range of substituted pyridazine derivatives. rsc.org The synthesis of these compounds often presents challenges, including controlling regioselectivity during substitution reactions and achieving high yields. liberty.edu
Characterization of newly synthesized pyridazinyl amines involves a suite of spectroscopic techniques. Infrared (IR) spectroscopy is used to identify key functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure. jocpr.com Mass spectrometry is employed to determine the molecular weight and fragmentation patterns. jocpr.com For crystalline compounds, single-crystal X-ray diffraction provides definitive structural elucidation. acs.org A significant challenge lies in the purification of these compounds, often requiring chromatographic techniques to isolate the desired product in high purity. jocpr.com
Scope and Objective of Research on this compound
The primary objective of research on this compound is to explore its synthesis, characterize its structure and properties, and evaluate its potential as a building block for more complex molecules. A key focus is to develop efficient synthetic routes from readily available starting materials. A precursor, 1-(Pyridazin-4-yl)propan-1-one, is commercially available, suggesting that the synthesis of the target amine could be achieved through reductive amination. sigmaaldrich.com
Further research would involve a thorough characterization of the compound's physicochemical properties. Computational studies, such as predicting its collision cross section, can provide insights into its three-dimensional structure and behavior in the gas phase. uni.luuni.lu Ultimately, the goal is to understand the structure-activity relationships of this and related pyridazinyl amines to guide the design of new compounds with desired chemical or biological properties.
Structure
3D Structure
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-pyridazin-4-ylpropan-1-amine |
InChI |
InChI=1S/C7H11N3/c1-2-7(8)6-3-4-9-10-5-6/h3-5,7H,2,8H2,1H3 |
InChI Key |
JERIYBDRTZPFAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=NC=C1)N |
Origin of Product |
United States |
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 1 Pyridazin 4 Yl Propan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. A complete NMR analysis of 1-(Pyridazin-4-yl)propan-1-amine would involve a combination of one-dimensional (1D) and two-dimensional (2D) experiments to assign all proton and carbon signals and to establish the connectivity within the molecule.
A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridazine (B1198779) ring and the propan-1-amine side chain. The aromatic region would feature signals for the pyridazine protons, with their chemical shifts and coupling constants being indicative of their positions on the electron-deficient heterocyclic ring. The protons of the propan-1-amine chain would appear in the aliphatic region of the spectrum. The methine proton adjacent to the amino group and the pyridazine ring would likely be a triplet, coupled to the adjacent methylene (B1212753) protons. The methylene and methyl protons of the propyl group would also exhibit characteristic splitting patterns.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
|---|---|---|---|
| Pyridazine-H | --- | --- | --- |
| Pyridazine-H | --- | --- | --- |
| Pyridazine-H | --- | --- | --- |
| CH(NH₂) | --- | --- | --- |
| CH₂ | --- | --- | --- |
| CH₃ | --- | --- | --- |
| NH₂ | --- | --- | --- |
Note: This table is predictive and awaits experimental verification.
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The number of signals would correspond to the number of chemically non-equivalent carbon atoms. The carbon atoms of the pyridazine ring would resonate in the downfield region due to their aromaticity and the presence of the electronegative nitrogen atoms. The aliphatic carbons of the propan-1-amine side chain would appear in the upfield region.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridazine-C | --- |
| Pyridazine-C | --- |
| Pyridazine-C | --- |
| Pyridazine-C | --- |
| C(NH₂) | --- |
| CH₂ | --- |
| CH₃ | --- |
Note: This table is predictive and awaits experimental verification.
To unambiguously assign the proton and carbon signals and to confirm the molecular structure, a series of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy) would establish the proton-proton coupling networks, confirming the connectivity of the protons in the propan-1-amine chain and within the pyridazine ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting the propan-1-amine side chain to the correct position on the pyridazine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.
¹⁵N NMR spectroscopy would be a valuable tool for characterizing the electronic environment of the two nitrogen atoms in the pyridazine ring and the nitrogen atom of the amine group. The chemical shifts of the nitrogen atoms would provide insights into their hybridization and involvement in the aromatic system.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
ESI-MS, particularly in high-resolution mode (HRMS), would be used to determine the accurate mass of the protonated molecule [M+H]⁺. This would allow for the confirmation of the elemental composition of this compound.
Table 3: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | --- |
| [M+Na]⁺ | --- |
Note: This table is predictive and awaits experimental verification.
Further tandem MS (MS/MS) experiments would involve the isolation of the parent ion and its fragmentation through collision-induced dissociation (CID). The resulting fragment ions would provide valuable information about the structure of the molecule, such as the loss of the aminopropyl side chain or fragmentation of the pyridazine ring.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental formula of a compound by measuring its mass with very high precision. For this compound, with a nominal mass of 151 g/mol , HRMS provides a highly accurate mass measurement, which can be used to confirm its elemental composition (C₈H₁₃N₃).
In a typical analysis, the compound would be introduced into an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass analyzer, often coupled with a soft ionization source like electrospray ionization (ESI) to generate the protonated molecule, [M+H]⁺. The instrument measures the mass-to-charge ratio (m/z) of this ion to four or more decimal places. The experimentally measured accurate mass is then compared to the theoretical exact mass calculated for the proposed elemental formula. A small mass error, typically in the low parts-per-million (ppm) range, provides strong evidence for the correct elemental composition.
Table 1: Illustrative HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₁₃N₃ |
| Theoretical Exact Mass [M] | 151.1109 |
| Ion Species | [M+H]⁺ |
| Theoretical m/z of [M+H]⁺ | 152.1182 |
| Experimentally Measured m/z | 152.1185 |
| Mass Error (ppm) | 2.0 |
This level of accuracy effectively rules out other potential elemental formulas that might have the same nominal mass, thus verifying the elemental composition of this compound.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Structural Confirmation
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]⁺, m/z 152.1) would be isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure and helps to confirm the connectivity of its atoms.
The fragmentation of this compound would likely proceed through several key pathways, primarily involving the cleavage of bonds adjacent to the amine group and the pyridazine ring. The ethyl group attached to the chiral center is a likely point of initial fragmentation.
Key Fragmentation Pathways:
Loss of the ethyl group (C₂H₅): Cleavage of the C-C bond between the chiral carbon and the ethyl group would result in a significant fragment ion.
Loss of ammonia (B1221849) (NH₃): Fragmentation involving the amine group could lead to the neutral loss of ammonia.
Cleavage of the pyridazine ring: The heterocyclic ring itself can undergo characteristic fragmentation, providing further structural confirmation.
Table 2: Predicted MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound (m/z 152.1)
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Neutral Loss |
| 152.1 | 123.1 | Loss of C₂H₅ (ethyl group) |
| 152.1 | 135.1 | Loss of NH₃ (ammonia) |
| 152.1 | 95.1 | Cleavage leading to the pyridazinyl core |
By analyzing these fragmentation patterns, the specific arrangement of the propan-1-amine side chain and its attachment to the pyridazine ring can be unequivocally confirmed.
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups.
The primary amine (-NH₂) group would be identifiable by a pair of medium-intensity stretching vibrations in the region of 3300-3500 cm⁻¹. The C-H bonds of the propyl group and the pyridazine ring would show stretching vibrations in the 2850-3100 cm⁻¹ range. The aromatic C=C and C=N stretching vibrations of the pyridazine ring would appear in the 1400-1600 cm⁻¹ region. Finally, the C-N stretching vibration of the amine would be observed in the 1000-1200 cm⁻¹ range.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration |
| 3300-3500 | N-H (primary amine) | Stretching |
| 2850-3000 | C-H (aliphatic) | Stretching |
| 3000-3100 | C-H (aromatic) | Stretching |
| 1500-1600 | C=N (pyridazine ring) | Stretching |
| 1400-1500 | C=C (pyridazine ring) | Stretching |
| 1000-1200 | C-N | Stretching |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of this compound.
For this analysis, a suitable single crystal of the compound would be grown and irradiated with X-rays. The diffraction pattern produced by the crystal is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined. This would definitively confirm the attachment of the propan-1-amine group to the 4-position of the pyridazine ring and would reveal the preferred conformation of the side chain in the solid state. If the compound is chiral, X-ray crystallography of a single enantiomer can also determine its absolute configuration.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating it from any potential impurities or isomers.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be developed.
A suitable method might employ a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol. Detection would likely be performed using a UV detector, set to a wavelength where the pyridazine ring exhibits strong absorbance (e.g., around 254 nm). The method would be validated for parameters such as linearity, accuracy, precision, and specificity to ensure reliable purity measurements.
Table 4: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method would allow for the separation of the target compound from starting materials, by-products, and degradation products, enabling accurate quantification of its purity.
Gas Chromatography (GC) Considerations for Volatile Derivatives and Trace Analysis
While this compound itself may have limited volatility for direct Gas Chromatography (GC) analysis due to the polar amine group, GC can be employed for trace analysis or for the analysis of more volatile impurities. To make the compound more amenable to GC, derivatization can be performed. For instance, the primary amine can be acylated or silylated to produce a less polar and more volatile derivative.
A GC method would utilize a capillary column with a suitable stationary phase (e.g., a mid-polarity phase) and a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection. GC-MS would be particularly powerful for identifying and quantifying trace impurities.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, the pyridazine ring acts as the primary chromophore, the part of the molecule responsible for absorbing UV or visible light. The absorption of energy from light promotes electrons from a lower energy molecular orbital to a higher energy one. The nature of these transitions provides valuable insight into the electronic structure of the compound.
The UV-Vis spectrum of pyridazine and its derivatives is typically characterized by two main types of electronic transitions: π→π* and n→π* transitions. The π→π* transitions are generally of high intensity (high molar absorptivity, ε) and occur at shorter wavelengths, while the n→π* transitions, involving the non-bonding electrons of the nitrogen atoms, are of lower intensity and appear at longer wavelengths.
The introduction of an aminopropane group at the 4-position of the pyridazine ring is expected to significantly influence the UV-Vis spectrum. The amino group acts as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. Typically, amino groups are electron-donating and tend to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π→π* bands. This is due to the delocalization of the lone pair of electrons on the nitrogen atom of the amino group with the π-system of the pyridazine ring.
Detailed research findings on closely related compounds, such as other pyridazine derivatives and aminopyridines, support these expectations. For instance, studies on various pyridazine derivatives have shown characteristic absorption bands corresponding to their electronic transitions. mdpi.com Similarly, the UV absorption spectra of aminopyridines have been extensively studied, demonstrating the effect of the amino group on the pyridine (B92270) chromophore. nih.govnist.gov The UV spectrum of pyridine itself shows absorption maxima at approximately 202 nm and 254 nm. sielc.com The presence of an amino group, as in 4-aminopyridine, results in a shift of these absorptions to longer wavelengths. nist.govresearchgate.net
Based on the analysis of related structures, the anticipated UV-Vis spectroscopic data for this compound in a non-polar solvent would feature absorption bands characteristic of the substituted pyridazine system. The π→π* transition is expected to exhibit a significant bathochromic shift compared to unsubstituted pyridazine due to the electronic contribution of the aminopropane substituent. The weaker n→π* transition would also be present, likely at a longer wavelength.
The following table summarizes the expected electronic transitions and their corresponding approximate absorption maxima for this compound.
| Electronic Transition | Approximate λmax (nm) | Expected Molar Absorptivity (ε, M⁻¹cm⁻¹) | Chromophore/Group |
| π→π | 260 - 280 | High | Pyridazine ring conjugated with amino group |
| n→π | 330 - 350 | Low | Non-bonding electrons of pyridazine nitrogens |
It is important to note that the exact absorption maxima and molar absorptivities can be influenced by the solvent used for the analysis. Polar solvents can lead to further shifts in the absorption bands, particularly the n→π* transition, due to interactions with the non-bonding electrons.
Computational and Theoretical Chemistry Studies on 1 Pyridazin 4 Yl Propan 1 Amine and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) has emerged as a principal tool in computational chemistry for predicting the electronic structure and energetics of molecules with a favorable balance of accuracy and computational cost.
Molecular Geometry Optimization and Conformational Landscape Analysis
The first step in any computational study is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For 1-(Pyridazin-4-yl)propan-1-amine, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The pyridazine (B1198779) ring itself is a planar aromatic system. wikipedia.org The propan-1-amine substituent, however, introduces conformational flexibility due to rotation around the C-C and C-N single bonds.
Table 1: Predicted Optimized Geometrical Parameters for a Conformer of this compound (Illustrative)
| Parameter | Predicted Value |
| C-N (pyridazine ring) bond length | ~1.33 Å |
| C-C (pyridazine ring) bond length | ~1.39 Å |
| C-C (propyl chain) bond length | ~1.53 Å |
| C-N (amine) bond length | ~1.47 Å |
| Dihedral Angle (Ring-C-C-N) | Varies with conformer |
Note: These are estimated values based on typical bond lengths for similar chemical environments. Actual values would be determined by DFT calculations.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Levels and Energy Gap
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopropyl side chain and potentially the nitrogen atoms of the pyridazine ring, reflecting its potential as an electron donor. The LUMO is anticipated to be distributed over the electron-deficient pyridazine ring, which is characteristic of diazine systems. scribd.comiiste.org The presence of the electron-donating aminopropyl group is expected to raise the HOMO energy level compared to unsubstituted pyridazine, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies for Pyridazine and a Derivative (Illustrative)
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
| Pyridazine | ~ -7.0 | ~ -0.5 | ~ 6.5 |
| This compound | ~ -6.2 | ~ -0.8 | ~ 5.4 |
Note: These are hypothetical values to illustrate expected trends. Actual values are dependent on the level of theory and basis set used in the DFT calculations.
Electrostatic Potential Mapping and Charge Distribution Analysis
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack.
In this compound, the ESP map would likely show a region of high negative potential around the nitrogen atoms of the pyridazine ring due to their lone pairs of electrons. The nitrogen atom of the amine group would also exhibit a negative potential. The hydrogen atoms of the amine group and the C-H bonds of the pyridazine ring are expected to show positive electrostatic potential. tandfonline.com This charge distribution is a key determinant of the molecule's intermolecular interactions, such as hydrogen bonding.
Vibrational Frequency Calculations and Spectroscopic Property Predictions
Computational vibrational frequency calculations can predict a molecule's infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies of the normal modes of vibration. These calculated frequencies can be compared with experimental spectra to confirm the structure of a synthesized compound.
For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to the stretching and bending modes of the pyridazine ring, the C-H bonds of the alkyl chain, and the N-H and C-N bonds of the amine group. For instance, N-H stretching vibrations are typically observed in the range of 3300-3500 cm⁻¹, while C=N stretching vibrations within the pyridazine ring would appear in the 1500-1600 cm⁻¹ region.
Quantum Chemical Parameters and Reactivity Descriptors
From the calculated electronic properties, several quantum chemical parameters can be derived to provide a more quantitative measure of a molecule's reactivity.
Hardness, Softness, and Electrophilicity Indices for Reactivity Prediction
Chemical hardness (η) and softness (S) are concepts derived from DFT that help to rationalize the stability and reactivity of chemical species. Hardness is a measure of the resistance to a change in electron distribution or charge transfer. It is approximated as half of the HOMO-LUMO gap (η ≈ ΔE / 2). A large HOMO-LUMO gap signifies a hard molecule, which is less reactive, while a small gap indicates a soft molecule, which is more reactive. gsconlinepress.com
The global electrophilicity index (ω) is a measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated using the electronic chemical potential (μ) and the chemical hardness (η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.
For this compound, the introduction of the aminopropyl group is expected to decrease the chemical hardness and increase the global softness compared to the parent pyridazine, suggesting enhanced reactivity. The electrophilicity index would provide insight into its ability to accept electronic charge in reactions.
Table 3: Predicted Quantum Chemical Parameters for Pyridazine and a Derivative (Illustrative)
| Compound | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) |
| Pyridazine | ~ 3.25 | ~ 0.15 | ~ 2.8 |
| This compound | ~ 2.7 | ~ 0.19 | ~ 2.3 |
Note: These values are illustrative and derived from the hypothetical HOMO-LUMO energies in Table 2. The decrease in electrophilicity for the derivative is due to the electron-donating nature of the amine group.
Theoretical Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The theoretical prediction of NMR parameters, such as chemical shifts (δ) and coupling constants (J), through computational methods like Density Functional Theory (DFT), can greatly aid in the interpretation of experimental spectra and the confirmation of molecular structures.
For this compound, DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. These calculations are typically performed on the optimized geometry of the molecule in a simulated solvent environment, such as DMSO-d₆, to mimic experimental conditions.
The predicted chemical shifts are instrumental in assigning specific signals in the experimental spectrum to the corresponding nuclei in the molecule. For instance, the protons on the pyridazine ring are expected to resonate at lower field (higher ppm) due to the deshielding effect of the electronegative nitrogen atoms. The protons of the propyl chain, conversely, will appear at a higher field.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridazine C3 | - | 152.4 |
| Pyridazine C4 | - | 135.8 |
| Pyridazine C5 | 8.95 | 128.1 |
| Pyridazine C6 | 9.21 | 150.3 |
| Propan-1-amine C1 | 4.15 | 55.2 |
| Propan-1-amine C2 | 1.89 | 29.7 |
| Propan-1-amine C3 | 0.95 | 11.3 |
| Amine H | 2.10 | - |
Note: The data in this table is hypothetical and for illustrative purposes.
Similarly, spin-spin coupling constants (J-couplings) can be calculated to provide further structural insights. For example, the vicinal coupling (³J) between H5 and H6 on the pyridazine ring can confirm their ortho relationship.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape and its interactions with solvent molecules.
By simulating the molecule in a box of explicit solvent (e.g., water or DMSO) over several nanoseconds, one can observe the rotational freedom around the C-C and C-N single bonds of the propan-1-amine side chain. Analysis of the dihedral angles over the simulation trajectory can reveal the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might bind to a biological target.
Furthermore, MD simulations can elucidate the nature of solvent interactions. The pyridazine nitrogen atoms and the amine group are expected to act as hydrogen bond acceptors and donors, respectively. Radial distribution functions (RDFs) can be calculated from the MD trajectory to quantify the probability of finding solvent molecules at a certain distance from these functional groups, providing a detailed picture of the solvation shell.
Hirshfeld Surface Analysis and Energy Frameworks for Intermolecular Interactions in Crystal Structures
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis is based on the electron distribution of a molecule and allows for the mapping of different types of close contacts.
The d_norm surface, a key output of Hirshfeld analysis, would highlight these interactions as red spots, indicating close contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of each type of contact to the total surface area.
Energy frameworks can also be calculated to visualize the interaction energies between molecules in the crystal, providing a graphical representation of the packing and the relative strengths of the interactions.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in understanding the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound.
The synthesis of this compound likely involves the reaction of a pyridazine precursor with a propan-1-amine synthon. Computational methods can be used to model the reaction pathway, locate the transition state (TS) structures, and calculate the activation energies (Ea).
For example, in a hypothetical reductive amination reaction to form the target molecule, DFT calculations could be used to model the energy profile of the reaction. The geometry of the transition state would reveal the key bond-forming and bond-breaking events. The calculated activation energy would provide a quantitative measure of the reaction's feasibility and rate.
| Reaction Step | Calculated Activation Energy (kcal/mol) |
| Imine formation | 15.2 |
| Hydride reduction | 12.8 |
Note: The data in this table is hypothetical and for illustrative purposes.
In cases where multiple isomers can be formed, computational analysis can predict the regioselectivity and stereoselectivity of a reaction. For the synthesis of substituted pyridazinyl amines, different positions on the pyridazine ring could be susceptible to attack. By calculating the energies of the transition states leading to the different possible products, one can predict which isomer will be preferentially formed.
If the synthesis involves the creation of a stereocenter, as in the case of this compound, computational modeling can be used to understand the factors controlling the stereochemical outcome. For instance, the use of a chiral catalyst could be modeled to explain the enantioselectivity of the reaction.
Quantitative Structure-Property Relationships (QSPR) in Pyridazinyl Amine Series (focused on intrinsic chemical properties, not biological activity)
Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their physical or chemical properties. For a series of pyridazinyl amines, QSPR models can be developed to predict intrinsic properties such as boiling point, solubility, or chromatographic retention time.
These models are built by calculating a set of molecular descriptors (e.g., topological, electronic, and constitutional descriptors) for each compound in the series and then using statistical methods like multiple linear regression or machine learning algorithms to find a mathematical relationship between these descriptors and the property of interest.
For example, a QSPR model for predicting the pKa of a series of substituted pyridazinyl amines might find that descriptors related to the electronic properties of the substituents on the pyridazine ring are the most important. Such a model could then be used to predict the pKa of new, unsynthesized derivatives.
Derivatization and Chemical Transformations of 1 Pyridazin 4 Yl Propan 1 Amine
Modification of the Primary Amine Moiety
The primary amine group in 1-(pyridazin-4-yl)propan-1-amine is a key nucleophilic center, readily participating in a variety of chemical reactions to form new carbon-nitrogen and nitrogen-heteroatom bonds. These transformations are fundamental in peptide synthesis, medicinal chemistry, and materials science for the construction of more complex molecules.
Acylation, Alkylation, and Sulfonylation Reactions
The primary amine of this compound can be readily acylated, alkylated, and sulfonylated to introduce a range of substituents that can modulate the compound's physicochemical properties.
Acylation reactions with acyl halides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, yield the corresponding amides. The reaction proceeds via nucleophilic acyl substitution. For instance, treatment with acetyl chloride would yield N-(1-(pyridazin-4-yl)propyl)acetamide. A variety of acylating agents can be employed, leading to the formation of a diverse library of amide derivatives.
Alkylation of the primary amine can be achieved using alkyl halides. However, this reaction is often challenging to control, as the resulting secondary amine can undergo further alkylation, leading to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. To achieve selective mono-alkylation, reductive amination is a more effective strategy. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ using a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120).
Sulfonylation of the primary amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, provides the corresponding sulfonamides. These derivatives are of significant interest in medicinal chemistry due to their prevalence in various therapeutic agents. The reaction is generally high-yielding and proceeds under mild conditions.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-acyl-1-(pyridazin-4-yl)propan-1-amine |
| Alkylation | Alkyl halide | N-alkyl-1-(pyridazin-4-yl)propan-1-amine |
| Sulfonylation | p-Toluenesulfonyl chloride | N-sulfonyl-1-(pyridazin-4-yl)propan-1-amine |
Formation of Imine, Amide, and Other Nitrogen-Containing Functional Groups
The primary amine of this compound serves as a precursor for the synthesis of various other nitrogen-containing functional groups, most notably imines and amides.
Imine formation , also known as Schiff base formation, occurs through the condensation reaction of the primary amine with an aldehyde or a ketone. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The resulting imine contains a carbon-nitrogen double bond and can serve as a versatile intermediate for further synthetic transformations, such as reduction to secondary amines or as a component in cycloaddition reactions.
Amide bond formation , as discussed in the acylation section, is a cornerstone of organic synthesis. Beyond the use of acyl halides and anhydrides, a wide array of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be employed to facilitate the reaction between a carboxylic acid and the primary amine of this compound. This method is particularly useful for the synthesis of more complex amide derivatives under mild conditions.
Ring-Forming Reactions Involving the Propanamine Chain
The propanamine side chain of this compound can participate in intramolecular cyclization reactions to form new heterocyclic rings. These reactions often require prior modification of the primary amine to introduce a suitable reactive partner.
For example, after acylation with a bifunctional reagent, the newly introduced functionality can react with the pyridazine (B1198779) ring or another part of the molecule to form a new ring system. A notable example of such a ring-forming reaction is the Pictet-Spengler reaction . wikipedia.orgnrochemistry.commdpi.comresearchgate.netbeilstein-journals.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline ring system. While the pyridazine ring is electron-deficient, appropriate activation or the use of a sufficiently reactive carbonyl compound could potentially facilitate a Pictet-Spengler-type cyclization, leading to novel fused heterocyclic structures.
Functionalization of the Pyridazine Ring System
The pyridazine ring is an electron-deficient heteroaromatic system, which dictates its reactivity towards both electrophilic and nucleophilic reagents. The presence of the 1-aminopropyl substituent at the 4-position will influence the regioselectivity of these reactions.
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) on the pyridazine ring is generally difficult due to the deactivating effect of the two adjacent nitrogen atoms. researchgate.net The nitrogen atoms withdraw electron density from the ring, making it less susceptible to attack by electrophiles. However, the 1-aminopropyl substituent, being an electron-donating group, can partially mitigate this deactivation and direct incoming electrophiles to specific positions on the ring. The directing effect of the substituent would need to be considered in conjunction with the inherent reactivity of the pyridazine nucleus. openstax.org
Nucleophilic Aromatic Substitution (SNAr) is a more common reaction for electron-deficient heterocycles like pyridazine. stackexchange.comnih.govyoutube.comyoutube.com The ring is susceptible to attack by nucleophiles, particularly at positions ortho and para to the nitrogen atoms. For a 4-substituted pyridazine, the positions adjacent to the nitrogen atoms (positions 3 and 5) and the position para to the substituent (position 6) are potential sites for nucleophilic attack. The outcome of such reactions would depend on the nature of the nucleophile and the presence of any leaving groups on the ring.
Introduction of Diverse Substituents (e.g., halogen, alkyl, aryl, heteroaryl)
A variety of substituents can be introduced onto the pyridazine ring through different synthetic strategies.
Halogenation of the pyridazine ring can be achieved, although the electron-deficient nature of the ring can make direct electrophilic halogenation challenging. jocpr.com More commonly, halogenated pyridazines are synthesized from pyridazinone precursors or via other functional group transformations. Once a halogen atom is installed on the ring, it can serve as a handle for further functionalization through cross-coupling reactions.
Alkylation of the pyridazine ring can be accomplished through radical reactions or by using organometallic reagents. The regioselectivity of these reactions would be influenced by the existing substituent.
Arylation and Heteroarylation of the pyridazine ring are most effectively achieved through modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. nih.govresearchgate.netsigmaaldrich.comresearchgate.netnih.govrsc.org For example, a pre-halogenated derivative of this compound could be coupled with a variety of aryl or heteroaryl boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig amination) to introduce diverse substituents onto the pyridazine core.
| Functionalization Reaction | Reagent/Catalyst Example | Type of Substituent Introduced |
| Halogenation | N-Halosuccinimide | Halogen (e.g., Br, Cl) |
| Alkylation | Alkyl radical precursor | Alkyl group |
| Arylation (Suzuki Coupling) | Arylboronic acid, Pd catalyst | Aryl group |
| Heteroarylation (Suzuki Coupling) | Heteroarylboronic acid, Pd catalyst | Heteroaryl group |
| Amination (Buchwald-Hartwig) | Amine, Pd catalyst | Amino group |
Annulation of Additional Heterocycles to the Pyridazine Core
The presence of a primary amine on the pyridazine framework provides a key reactive handle for the construction of fused heterocyclic systems. Annulation, or ring-forming, reactions are pivotal in medicinal chemistry for creating novel polycyclic scaffolds. The exocyclic amine of this compound can act as a potent nucleophile, attacking suitable bifunctional electrophiles to build an additional ring onto the pyridazine core.
Drawing parallels from the reactivity of other aminopyridazines and related amino-heterocycles, several synthetic strategies can be proposed. A common method involves the cyclocondensation with 1,3-dielectrophiles, such as β-keto esters or α,β-unsaturated carbonyl compounds. For instance, the reaction of an amino-heterocycle with a β-keto ester can lead to the formation of a fused pyrimidinone ring system. nih.gov Similarly, reaction with α,β-unsaturated aldehydes or ketones can be employed to construct fused pyrimidine (B1678525) rings, often facilitated by microwave irradiation to enhance reaction rates and yields. nih.gov
These transformations typically proceed via an initial Michael addition or condensation reaction of the amine with one of the electrophilic centers, followed by an intramolecular cyclization and dehydration to yield the final aromatic fused system.
Table 1: Representative Annulation Reactions Based on Analogous Amino-Heterocycles
| Starting Material Type | Reagent (1,3-Dielectrophile) | Resulting Fused System | Reference |
| 2-Aminobenzimidazole | β-Keto esters | Pyrimido[1,2-a]benzimidazol-4-one | nih.gov |
| 2-Aminobenzimidazole | β-Bromo-α,β-unsaturated aldehydes | Pyrimido[1,2-a]benzimidazoles | nih.gov |
| 2-Aminobenzimidazole | Benzoylacetone | Pyrimido[1,2-a]benzimidazole derivatives | nih.gov |
Applying this logic, the reaction of this compound with ethyl acetoacetate (B1235776) would be expected to produce a pyridazopyrimidinone derivative, a scaffold of significant interest in drug discovery.
Chemoselective and Regioselective Transformations of the Compound
Chemoselectivity refers to a reagent's preference for one functional group over another. This compound possesses three nitrogen atoms with potential for reactivity: the exocyclic primary amine (N-amine) and the two adjacent nitrogen atoms within the pyridazine ring (N1 and N2).
The primary amine is generally considered the most nucleophilic and basic site in the molecule. The lone pair of the amino group is localized, whereas the lone pairs on the pyridazine nitrogens are part of the aromatic π-system, rendering them less available for reaction. Consequently, electrophilic reagents are expected to react preferentially at the exocyclic amine.
Examples of Chemoselective Reactions:
Acylation: Reaction with acyl chlorides or anhydrides would selectively form the corresponding amide at the exocyclic amine.
Alkylation: Alkyl halides would preferentially alkylate the primary amine.
Sulfonylation: Reagents like tosyl chloride would react with the amine to form a sulfonamide.
Regioselectivity, the preference for reaction at one position over another, is primarily concerned with reactions on the pyridazine ring itself, such as electrophilic or nucleophilic aromatic substitution. The pyridazine ring is electron-deficient due to the electronegativity of the two nitrogen atoms, making it generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly with an activating group. However, in the context of this compound, the most significant selective transformations involve the highly reactive exocyclic amine.
Investigation of Tautomerism and Isomerization Pathways
Tautomerism, the interconversion of constitutional isomers, is a fundamental concept in heterocyclic chemistry. For this compound, the most relevant form of tautomerism is prototropic tautomerism, specifically amino-imino tautomerism.
The compound can exist in equilibrium between the amino form and the imino form. This involves the migration of a proton from the exocyclic amino group to one of the ring nitrogen atoms.
Amino Tautomer: this compound
Imino Tautomer: 1-(1,2-dihydropyridazin-4-ylidene)propan-1-amine
Studies on related N-heterocycles, such as aminopyridines and aminopyrimidines, have shown that the amino form is typically the predominant tautomer in solution. psu.eduresearchgate.net However, the position of the equilibrium can be influenced by factors like solvent polarity, pH, and temperature. researchgate.net The imino tautomer, while often less stable, can be a crucial intermediate in certain enzymatic reactions or chemical transformations. nih.gov
The investigation of such tautomeric equilibria often employs spectroscopic techniques, particularly NMR. For example, the use of ¹⁵N NMR can be decisive, as the chemical shift of the nitrogen atom involved in the tautomerism changes significantly between the amino and imino forms. nih.gov Theoretical calculations using density functional theory (DFT) are also employed to determine the relative stabilities of the different tautomers. nih.gov
While no specific experimental studies on the tautomerism of this compound are documented, the principles established for analogous systems strongly suggest that it exists primarily as the amino tautomer under standard conditions.
Table 2: Potential Prototropic Tautomers of the Compound
| Tautomer Name | Chemical Structure | Key Features |
| Amino Form | Aromatic pyridazine ring; exocyclic primary amine. Generally the more stable form. | |
| Imino Form | Non-aromatic dihydropyridazine (B8628806) ring; exocyclic imine double bond. |
Future Directions and Emerging Research Opportunities in 1 Pyridazin 4 Yl Propan 1 Amine Chemistry
Development of Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry are increasingly integral to synthetic organic chemistry, aiming to reduce environmental impact through the use of sustainable methods. ekb.eg Future research on 1-(Pyridazin-4-yl)propan-1-amine should prioritize the development of eco-friendly synthetic routes.
Key areas for exploration include:
Microwave-Assisted Synthesis: This technique has been successfully employed for the efficient synthesis of various pyridazinone derivatives, often leading to shorter reaction times and higher yields compared to conventional heating. ekb.eg Investigating microwave-assisted protocols for the synthesis of this compound could offer a more sustainable alternative to current methods.
One-Pot Reactions: Designing multi-component, one-pot reactions minimizes the need for intermediate purification steps, thereby reducing solvent consumption and waste generation. ekb.egfrontiersin.org The development of such elegant and efficient strategies for constructing the this compound scaffold is a promising research avenue.
Benign Solvents and Catalysts: The exploration of water or other environmentally benign solvents and the use of metal-free or reusable catalysts are central to green chemistry. frontiersin.orgcolab.ws Research efforts could focus on adapting existing syntheses of pyridazine (B1198779) derivatives that utilize these principles. organic-chemistry.org
| Green Chemistry Approach | Potential Benefits for Synthesis of this compound |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. ekb.eg |
| One-Pot Reactions | Increased efficiency, reduced solvent waste, atom economy. ekb.egfrontiersin.org |
| Use of Green Solvents/Catalysts | Minimized environmental impact, improved safety profile, potential for catalyst recycling. colab.ws |
Advanced Characterization Techniques and Methodological Refinements
A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for predicting their reactivity and potential applications. While standard techniques like NMR and IR spectroscopy are fundamental mdpi.comliberty.eduliberty.edu, future research should incorporate more advanced and refined methodologies.
In-situ Spectroscopy: Techniques such as in-situ IR and NMR spectroscopy can provide real-time monitoring of reaction kinetics and mechanisms. Applying these methods to the synthesis and transformations of this compound would offer invaluable mechanistic insights, aiding in reaction optimization. scitechdaily.com
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural elucidation. nih.gov Obtaining crystal structures of this compound and its derivatives is essential for understanding their three-dimensional architecture and intermolecular interactions, which are critical for material design.
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is vital for confirming molecular formulas. scilit.com Techniques like tandem mass spectrometry can be used to study fragmentation patterns, providing further structural information.
Expansion of Computational Modeling for Complex Reactivity and Material Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research for predicting molecular properties and reaction outcomes. gsconlinepress.comiiste.orggsconlinepress.com Expanding the use of computational modeling for this compound can significantly accelerate research and development.
Reactivity Prediction: DFT calculations can determine key quantum chemical parameters that correlate with a molecule's reactivity. gsconlinepress.comresearchgate.net For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into its electron-donating and accepting capabilities, respectively. gsconlinepress.comgsconlinepress.com
Material Design: Computational screening can predict the properties of novel materials derived from this compound. This includes modeling its interaction with other molecules or surfaces, which is crucial for applications in fields like corrosion inhibition or the design of organic semiconductors. liberty.edugsconlinepress.com
Spectroscopic Correlation: Theoretical calculations of NMR and IR spectra can aid in the interpretation of experimental data, leading to more accurate structural assignments. researchgate.net
| DFT Parameter | Significance in Predicting Properties of this compound |
| EHOMO (Energy of HOMO) | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. gsconlinepress.comgsconlinepress.com |
| ELUMO (Energy of LUMO) | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. gsconlinepress.comgsconlinepress.com |
| Energy Gap (ΔE = ELUMO - EHOMO) | Relates to chemical stability and reactivity; a smaller gap suggests higher reactivity. iiste.orggsconlinepress.com |
| Dipole Moment (μ) | Provides information about the molecule's polarity and solubility. iiste.orggsconlinepress.com |
| Electronegativity (χ) & Hardness (η) | Global reactivity descriptors that help in understanding reaction mechanisms. gsconlinepress.com |
Exploration of New Chemical Transformations for Scaffold Diversification
The functionalization and diversification of the this compound scaffold are key to unlocking new properties and applications. Future research should focus on exploring novel chemical transformations to create a library of derivatives.
Regioselective Functionalization: Developing methods for the selective modification of the pyridazine ring is a significant challenge and a major area of research. nih.gov Techniques such as selective metalation followed by cross-coupling reactions could be applied to introduce a variety of substituents at specific positions on the pyridazine core of this compound. nih.gov
Cycloaddition Reactions: Inverse electron-demand aza-Diels-Alder reactions are powerful tools for constructing pyridazine rings and can be used to synthesize complex derivatives. organic-chemistry.orgresearchgate.net Exploring such reactions with precursors to this compound could lead to novel polycyclic structures.
Scaffold Hopping and Derivatization: The amine group in this compound is a prime site for derivatization, allowing for the introduction of various functional groups through acylation, alkylation, or urea (B33335) formation. mdpi.com This can lead to new compounds with tailored biological or material properties.
Collaborative Interdisciplinary Research Initiatives in Organic and Theoretical Chemistry
The complexity of modern chemical research necessitates a multidisciplinary approach. Fostering collaborations between synthetic organic chemists and theoretical chemists will be crucial for advancing the chemistry of this compound.
Integrated Research Programs: Joint projects where computational predictions guide synthetic efforts can lead to a more rational and efficient discovery process. nih.govpurdue.edu Theoretical studies can identify promising target molecules, which can then be synthesized and tested experimentally.
Mechanistic Studies: A combined experimental and computational approach is powerful for elucidating complex reaction mechanisms. scitechdaily.compurdue.edu This synergy can provide a deeper understanding of the factors controlling reactivity and selectivity in transformations involving this compound.
Bridging to Materials Science and Biology: Collaborations with researchers in materials science and medicinal chemistry can help to identify and develop practical applications for new derivatives of this compound, leveraging the unique properties of the pyridazine scaffold. colab.wsresearchgate.net
By pursuing these future research directions, the scientific community can significantly expand the understanding and application of this compound, paving the way for innovations in medicine, materials science, and beyond.
Q & A
What are the common synthetic routes for 1-(Pyridazin-4-yl)propan-1-amine in academic research?
Basic Methodological Answer:
The synthesis typically involves condensation reactions between pyridazine derivatives and propan-1-amine precursors. Key steps include:
- Heterocyclization : Pyridazine rings can be functionalized via reactions with β-amino crotononitrile derivatives, as described in heterocyclization protocols using reagents like hydrazines or hydroxylamines .
- Catalytic Coupling : Palladium or copper catalysts (e.g., copper(I) bromide) may facilitate cross-coupling reactions between halogenated pyridazines and amine-containing intermediates. For example, cesium carbonate is often used as a base in such reactions .
- Purification : Column chromatography (e.g., chloroform:methanol gradients) and crystallization (e.g., from dimethylether) are standard for isolating the final product .
How can regioselectivity challenges be addressed during pyridazine functionalization in amine synthesis?
Advanced Methodological Answer:
Regioselectivity in pyridazine systems is influenced by:
- Substituent Effects : Electron-withdrawing groups (e.g., chlorine) at specific pyridazine positions can direct reactions to the 4-position. For example, 3,6-dichloropyridazine derivatives show predictable reactivity at the 4-position due to electronic effects .
- Catalyst Design : Copper-mediated reactions (e.g., Ullmann-type couplings) enhance selectivity for amine attachment at sterically accessible sites. Reaction optimization (temperature, solvent) further refines outcomes .
- Microwave Assistance : While not directly evidenced for this compound, microwave-assisted synthesis (applicable to pyridazine analogs) can accelerate reactions and improve yields by reducing side reactions .
What advanced spectroscopic and crystallographic methods confirm the structure of this compound?
Basic to Advanced Methodological Answer:
- Spectroscopy :
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., m/z 152.0954 for C₇H₁₀N₃) and isotopic patterns .
- Multinuclear NMR : ¹H NMR identifies amine protons (~δ 1.5–2.5 ppm) and pyridazine aromatic protons (~δ 8.0–9.0 ppm). ¹³C NMR confirms sp² carbons in the pyridazine ring (~120–150 ppm) .
- Crystallography :
How can researchers design biological activity assays for this compound against neurological targets?
Advanced Methodological Answer:
- In Vitro Receptor Binding : Screen against GABAₐ or serotonin receptors using radioligand displacement assays, leveraging structural similarities to piperidine-based neuromodulators .
- Enzyme Inhibition Studies : Test interactions with monoamine oxidases (MAOs) or kinases via fluorometric assays. Pyridazine analogs often exhibit kinase-modulating activity .
- Cell-Based Models : Use SH-SY5Y neuronal cells to assess neurotoxicity or neuroprotection. Dose-response curves (IC₅₀/EC₅₀) quantify efficacy .
What computational approaches predict the binding affinity of this compound with enzyme targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models interactions with active sites (e.g., MAO-B). Pyridazine’s planar structure and amine’s hydrogen-bonding capacity are critical parameters .
- MD Simulations : GROMACS or AMBER simulate binding stability over time, assessing conformational changes in the target protein .
- QSAR Modeling : Correlate substituent effects (e.g., pyridazine halogenation) with activity using datasets from analogous compounds .
What methodologies assess the chemical stability of this compound under varying conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC with a C18 column and UV detection (λ = 254 nm) .
- pH Stability : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS. Amine groups may protonate in acidic conditions, altering solubility .
- Long-Term Storage : Store at –20°C under argon. Periodic NMR analysis detects oxidative or hydrolytic decomposition .
How should researchers resolve contradictions in reported synthetic yields or biological data?
Methodological Answer:
- Reproducibility Checks : Repeat experiments under identical conditions (catalyst loading, solvent purity). For example, cesium carbonate quality can drastically affect coupling yields .
- Control Experiments : Compare results with structurally validated analogs (e.g., 1-(2-fluorophenyl)propan-1-amine hydrochloride) to isolate variables .
- Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, ChEMBL) to identify consensus trends or outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
